rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Description
rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is a chiral piperidine derivative featuring a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate protecting group at the 3-position. Its stereochemistry is defined as (3R,4S), and the "rac-" prefix indicates a racemic mixture of enantiomers. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDNBYFVKCAJOW-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a piperidine derivative with a primary alcohol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives with primary alcohol groups.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), which may influence binding interactions in drug design .
- Substituent Effects : Hydroxymethyl (target compound) enhances hydrophilicity, whereas aryl (e.g., 2-fluorophenyl in ) or methoxy groups () increase lipophilicity.
- Stereochemistry : The (3R,4S) configuration in the target compound contrasts with (3S,4R) in and (3R,4R) in , which can significantly alter biological activity and synthetic pathways.
Research Findings and Challenges
Biological Activity
Rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is a chemical compound with significant potential in pharmacological research. It is characterized by its unique molecular structure comprising a tert-butyl group and a hydroxymethyl-substituted piperidine ring. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor interactions.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
- CAS Number : 54012-73-6
The compound is synthesized through the reaction of tert-butyl carbamate with a suitable piperidine derivative, typically employing bases like sodium hydride or potassium carbonate in organic solvents such as tetrahydrofuran or dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, enhancing binding affinity and modulating the activity of target molecules .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides. This suggests potential applications in treating neurodegenerative conditions .
Study 1: In Vitro Neuroprotection
A study investigated the effects of this compound on astrocyte viability in the presence of Aβ 1-42. Results indicated that treatment with the compound improved cell viability significantly compared to untreated controls. Specifically:
Study 2: Enzyme Inhibition Profile
Another study assessed the compound's ability to inhibit β-secretase activity, yielding an IC50 value indicative of moderate potency. The inhibition profile suggests that this compound could play a role in multi-target approaches for Alzheimer’s disease therapy .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | CAS Number | Key Biological Activity |
|---|---|---|
| Rac-tert-butyl N-[3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate | 54012-73-6 | Enzyme inhibition (β-secretase) |
| Tert-butyl (6-methylpiperidin-3-yl)carbamate | 147-71-7 | Moderate neuroprotective effects |
| (S)-tert-butyl (piperidin-2-ylmethyl)carbamate | 139004-93-6 | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
